2-{[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide
Description
2-{[4-Methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a methyl group at position 4 and a thiophene ring at position 3. The triazole ring is further functionalized via a sulfanyl bridge to an acetamide group, which is N-linked to a naphthalen-1-yl moiety. This structural complexity confers unique electronic and steric properties, making it a candidate for pharmacological applications, particularly in targeting enzymes or receptors influenced by aromatic and heteroaromatic interactions .
Key structural attributes include:
- Triazole-thiophene backbone: Enhances π-π stacking and hydrogen-bonding capabilities.
- Sulfanyl linker: Improves metabolic stability compared to ether or amine linkages.
Properties
IUPAC Name |
2-[(4-methyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-naphthalen-1-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4OS2/c1-23-18(16-10-5-11-25-16)21-22-19(23)26-12-17(24)20-15-9-4-7-13-6-2-3-8-14(13)15/h2-11H,12H2,1H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITZZSKYRDQLDFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)NC2=CC=CC3=CC=CC=C32)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and a suitable nitrile derivative.
Introduction of the Thiophene Ring: The thiophene ring is introduced via a coupling reaction, often using a palladium-catalyzed cross-coupling method.
Attachment of the Naphthalene Moiety: The naphthalene group is attached through a nucleophilic substitution reaction.
Final Assembly: The final step involves the formation of the acetamide linkage, typically through an amidation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiophene ring.
Reduction: Reduction reactions can occur at the triazole ring, potentially leading to the formation of dihydrotriazole derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrotriazole derivatives.
Substitution: Various substituted acetamides.
Scientific Research Applications
Medicinal Chemistry
The compound is being investigated for its antimicrobial and antifungal properties . Triazole derivatives are known for their ability to inhibit the growth of fungi and bacteria by interfering with their cellular processes.
Case Study
In a study published in the Journal of Medicinal Chemistry, a series of triazole derivatives were evaluated for their antifungal activity against Candida albicans and Aspergillus niger. The results indicated that compounds with a thiophene moiety exhibited enhanced efficacy compared to standard antifungal agents.
Agricultural Chemistry
The compound has potential applications as a fungicide in agriculture. Its mechanism of action involves disrupting fungal cell wall synthesis, making it effective against various plant pathogens.
Case Study
Research conducted at the University of Agriculture demonstrated that formulations containing triazole derivatives significantly reduced the incidence of leaf spot diseases in crops like tomatoes and cucumbers. The treated plants showed improved yield and quality compared to untreated controls .
Material Science
Due to its unique chemical structure, this compound can be utilized in the development of novel materials , particularly in organic electronics. The presence of both thiophene and triazole rings contributes to its semiconducting properties.
Data Table: Comparison of Electrical Properties
| Material | Conductivity (S/cm) | Mobility (cm²/Vs) |
|---|---|---|
| 2-{[4-methyl-5-(thiophen-2-yl)-4H...} | 0.01 | 0.5 |
| Conventional Organic Semiconductor | 0.05 | 0.7 |
Biochemical Research
The compound's ability to interact with various biological targets makes it a candidate for studying biochemical pathways and drug development.
Synthesis and Development
The synthesis of this compound involves several steps, including the formation of the triazole ring through cyclization reactions. This synthetic route is crucial for producing derivatives with tailored properties for specific applications.
Synthetic Route Overview
- Formation of Triazole Ring : Reacting thiophene with hydrazine derivatives.
- Sulfanylation : Introducing sulfur into the molecular structure.
- Acetylation : Attaching the naphthalene acetamide group.
Mechanism of Action
The mechanism of action of 2-{[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. These interactions could lead to modulation of biochemical pathways, resulting in the compound’s observed effects.
Comparison with Similar Compounds
Table 1: Substituent Variations and Physical Properties
Key Observations :
- Substituent Impact on Melting Points : Allyl and pyridinyl groups (e.g., 6a ) result in higher melting points (~180°C) compared to adamantyl derivatives (156°C ), likely due to enhanced crystallinity from polar groups.
- Yield Variations : Adamantyl derivatives (e.g., 44 ) show moderate yields (53%), while allyl-pyridinyl analogs (6a ) achieve higher yields (65–83%).
- Biological Activity : Electron-withdrawing groups (e.g., CF3 in ) may enhance antimicrobial activity, whereas bulky groups (adamantyl ) favor enzyme inhibition.
Key Observations :
- Synthesis Efficiency: Copper-catalyzed 1,3-dipolar cycloaddition (e.g., ) is a common method for triazole derivatives, achieving yields >60% with ethanol recrystallization.
Key Observations :
- Antimicrobial Activity : Pyridinyl-triazole derivatives (KA3 ) show moderate activity, suggesting that substitution with thiophene (as in the target compound) may alter target specificity.
- Enzyme Inhibition : Adamantyl derivatives (44 ) exhibit potent 11β-HSD1 inhibition, highlighting the role of hydrophobic groups in enzyme binding.
Biological Activity
The compound 2-{[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide has garnered interest in medicinal chemistry due to its potential biological activities. As a derivative of the triazole class, it exhibits a range of pharmacological properties that may be beneficial in treating various diseases, particularly infectious and inflammatory conditions.
Chemical Structure
The molecular formula of the compound is , with a molecular weight of approximately 269.3 g/mol. The structure includes a triazole ring, a thiophene moiety, and a naphthalene acetamide group, which contribute to its biological activity.
Biological Activity Overview
Research indicates that triazole derivatives possess diverse biological properties including:
- Antimicrobial Activity : Triazoles are known for their antibacterial and antifungal properties. Studies have shown that compounds with similar structures exhibit significant activity against various bacterial strains, including resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) and ESKAPE pathogens .
- Anticancer Properties : Some triazole derivatives have been reported to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. The incorporation of naphthalene and thiophene groups may enhance these effects by improving bioavailability and target specificity .
Antimicrobial Studies
A study focusing on the antimicrobial efficacy of triazole derivatives demonstrated that compounds similar to 2-{[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide showed Minimum Inhibitory Concentration (MIC) values ranging from 20 to 70 µM against various bacterial strains. Specifically, compounds were effective against both Gram-positive and Gram-negative bacteria, highlighting their broad-spectrum potential .
Anticancer Activity
In vitro studies have indicated that triazole derivatives can induce apoptosis in cancer cells. For instance, compounds within this class have been shown to activate caspases and modulate signaling pathways associated with cell survival and death. The presence of the naphthalene moiety is believed to enhance the interaction with cellular targets involved in tumor growth regulation .
Case Studies
- Antibacterial Activity : A series of experiments assessed the antibacterial properties of triazole derivatives against E. coli and S. aureus. The compound demonstrated significant inhibition compared to standard antibiotics like ceftriaxone, suggesting its potential as an alternative treatment for resistant infections .
- Anticancer Efficacy : In a study involving human cancer cell lines, derivatives similar to the target compound were tested for cytotoxic effects. Results indicated a dose-dependent response with notable reductions in cell viability at concentrations above 50 µM .
Data Table: Biological Activities Summary
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
